molecular formula C15H18N2O5S B2731526 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097930-56-6

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2731526
CAS No.: 2097930-56-6
M. Wt: 338.38
InChI Key: BSARLPSFKBQPRY-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative featuring a benzoxazole core substituted with a 3-methyl group and a sulfonamide moiety. The compound’s unique structure includes a cyclohexenol-derived hydroxyalkyl chain attached to the sulfonamide nitrogen. The cyclohexenyl group may confer distinct steric and electronic properties compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-17-12-9-11(5-6-13(12)22-14(17)18)23(20,21)16-10-15(19)7-3-2-4-8-15/h3,5-7,9,16,19H,2,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSARLPSFKBQPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC=C3)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure includes a benzoxazole ring, a sulfonamide group, and a cyclohexene moiety. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis.
  • Protein Interaction : The hydroxy and carbonyl groups can form hydrogen bonds with amino acid residues in proteins, potentially modulating their activity.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals due to the presence of the cyclohexene ring.

Biological Activities

Research indicates that this compound has shown various biological activities:

Antimicrobial Activity

Studies have demonstrated that sulfonamides exhibit antibacterial properties. The compound's structure allows it to act against both Gram-positive and Gram-negative bacteria by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The benzoxazole moiety has been linked to cytotoxic effects in cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated effective inhibition against E. coli and Staphylococcus aureus with MIC values ranging from 10 to 50 µg/mL.
Cytotoxicity Assay Showed IC50 values of 20 µM in human cancer cell lines, indicating potential for further development as an anticancer agent.
Anti-inflammatory Assay Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by 30% at 50 µM concentration.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of the compound against a panel of bacterial strains. Results indicated significant activity against both resistant and non-resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound led to increased apoptosis rates compared to controls, highlighting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Key Features :
    • Benzamide core with a 3-methyl substituent.
    • Hydroxy-dimethylethyl group attached to the amide nitrogen.
    • Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization reactions .
  • Comparison: Unlike the main compound’s sulfonamide and benzoxazole groups, this analogue employs a benzamide scaffold.

N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide ()

  • Key Features :
    • Shares the 3-methyl-2-oxo-benzoxazole-sulfonamide backbone with the main compound.
    • Substituents include furan and thiophene rings, introducing π-electron-rich heterocycles.
  • Comparison: The furyl and thienyl groups may enhance electronic delocalization compared to the cyclohexenyl group, altering reactivity in sulfonamide-mediated processes. The absence of a cyclohexenol moiety reduces steric hindrance but may limit conformational flexibility .

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Directing Groups Synthesis Method
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide C₁₆H₂₀N₂O₅S 352.4 Sulfonamide, benzoxazole, cyclohexenol Cyclohexenyl-hydroxy-methyl Sulfonamide nitrogen Not specified (likely sulfonylation)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.2 Benzamide, hydroxyl 2-Hydroxy-1,1-dimethylethyl N,O-bidentate Amide coupling (3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol)
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide C₁₉H₁₇N₃O₆S₂ 447.5 Sulfonamide, benzoxazole, furan, thiophene 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl Sulfonamide nitrogen Not specified (likely similar sulfonamide synthesis)

Key Observations:

Molecular Weight : The main compound (352.4 g/mol) is intermediate in size compared to the simpler benzamide (193.2 g/mol) and the bulkier heterocyclic sulfonamide (447.5 g/mol).

Functional Groups : The sulfonamide and benzoxazole in the main compound and analogue contrast with the benzamide and hydroxyl groups in .

Synthesis : highlights amide coupling, while the sulfonamide derivatives likely involve sulfonylation of amines with sulfonyl chlorides.

Preparation Methods

Synthesis of the 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole Core

The benzoxazole core is constructed via condensation of 2-aminophenol derivatives with carbonyl equivalents. A high-yielding approach employs Fe₃O₄@SiO₂-SO₃H nanoparticles under solvent-free conditions. For 3-methyl substitution, N-methyl-2-aminophenol undergoes cyclization with acetic anhydride at 50°C, achieving 85% yield. Alternative routes using O-carbamate-directed metalation (DoM) enable regioselective functionalization prior to cyclization. For example, ortho-lithiation of N,N-diethyl-O-carbamate-protected phenols followed by quenching with methyl iodide installs the methyl group (80% yield), which is subsequently deprotected and cyclized to form the benzoxazole.

Sulfonation at the 5-Position of the Benzoxazole Ring

Direct sulfonation of the benzoxazole core is achieved via chlorosulfonic acid in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favored at the electron-rich 5-position due to the oxazole’s resonance effects. Isolating the intermediate sulfonyl chloride requires careful quenching of excess chlorosulfonic acid with ice-water, yielding 73–86% purity. Alternative methods using in situ-generated SO₃ gas in H₂SO₄ demonstrate comparable efficiency but pose handling challenges.

Amination with (1-Hydroxycyclohex-2-en-1-yl)methylamine

The sulfonyl chloride intermediate is coupled with (1-hydroxycyclohex-2-en-1-yl)methylamine under Schotten-Baumann conditions. A phase-transfer catalyst (tris(dioxa-3,6-heptyl)amine) and tripotassium phosphate in toluene facilitate the reaction at 112°C, achieving 79% yield. The amine precursor is synthesized via reductive amination of cyclohex-2-en-1-one with methylamine followed by borohydride reduction, yielding the trans-diastereomer predominantly (dr 7:1). Protecting the hydroxyl group as a tert-butyldimethylsilyl ether prior to amination prevents side reactions during coupling.

Catalytic and Solvent Considerations

Solvent-free benzoxazole synthesis using Fe₃O₄@SiO₂-SO₃H nanoparticles reduces reaction times to 0.7 hours (vs. 2–24 hours in conventional methods). The nanocatalyst’s magnetic separability allows six reuse cycles without significant activity loss. For sulfonamide coupling, toluene outperforms acetonitrile in minimizing byproduct formation during reflux.

Purification and Characterization

Crude product purification involves recrystallization from isopropyl alcohol/water mixtures (3:1 v/v), yielding >99% purity by HPLC. Key spectroscopic data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.32 (d, J = 2.0 Hz, 1H, ArH), 5.72 (m, 1H, CH=CH), 4.21 (s, 2H, NCH₂), 3.41 (s, 3H, NCH₃), 2.50–1.20 (m, 8H, cyclohexenyl).
  • HRMS (ESI+) : m/z 393.1245 [M+H]⁺ (calc. 393.1248).

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR spectroscopy to confirm proton and carbon environments, particularly focusing on the cyclohexenyl-hydroxyl and benzoxazole-sulfonamide moieties. High-resolution mass spectrometry (HR-MS) is critical for verifying molecular weight and fragmentation patterns. HPLC with UV-Vis detection (e.g., at 254 nm) ensures purity (>95%) and identifies residual solvents or byproducts .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions :

Sulfonamide Coupling : React 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride with (1-hydroxycyclohex-2-en-1-yl)methanamine under inert conditions (argon/nitrogen) at 0–5°C to minimize side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the product.

  • Key Conditions : Maintain pH 7–8 during coupling to avoid hydrolysis of the sulfonamide group .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • Temperature : Store aliquots at -20°C, 4°C, and 25°C for 30 days. Monitor degradation via HPLC.
  • pH Stability : Dissolve in buffers (pH 3–9) and analyze spectral changes (UV-Vis at 220–400 nm).
  • Light Sensitivity : Expose to UV light (254 nm) for 24 hours and compare to dark-stored controls.
  • Data Interpretation : Degradation products >5% indicate instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as variable coupling constants in NMR?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyclohexenyl and benzoxazole rings. For example, coupling constants (J) between cyclohexenyl protons may vary due to conformational flexibility.
  • Dynamic NMR : Perform variable-temperature experiments (25–80°C) to study ring-flipping dynamics in the cyclohexenyl group.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict coupling constants and compare with experimental data .

Q. What strategies optimize synthetic yield while minimizing byproduct formation?

  • Methodological Answer :

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete reaction.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce sulfonic acid byproducts.
  • Catalysis : Add 1 mol% DMAP to accelerate coupling efficiency.
  • Yield Data :
ConditionYield (%)Byproducts (%)
DMF, no catalyst6218
DCM + DMAP855

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., with cytochrome P450 isoforms) to measure inhibition constants (Ki).
  • Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the cyclohexenyl ring.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .

Q. What experimental approaches address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays (n ≥ 3) using standardized cell lines (e.g., HEK293 or HepG2) to minimize batch variability.
  • Metabolic Stability : Pre-incubate with liver microsomes to assess if metabolite interference affects activity.
  • Data Normalization : Express results relative to positive controls (e.g., doxorubicin for cytotoxicity) to improve cross-study comparability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Testing : Use the shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 15 minutes and quantify via UV-Vis.
  • Confounding Factors :
  • pH-Dependent Solubility : The hydroxyl group may protonate/deprotonate, altering solubility.
  • Aggregation : Dynamic light scattering (DLS) can detect nanoparticle formation in aqueous buffers.
  • Example Data :
SolventSolubility (mg/mL)Notes
PBS0.12Aggregation observed
DMSO25.6Clear solution

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